(3S,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentene-1-carboxylic Acid
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Description
Scientific Research Applications
Directed Hydrogenation for Selective Synthesis
The scientific research involving (3S,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentene-1-carboxylic acid showcases its applications in the field of selective synthesis. A notable study demonstrated the use of N-tert-butoxycarbonylamino- and hydroxyl-directed hydrogenation methodology to yield single diastereomers of related compounds, marking a significant advancement in carbamate-directed hydrogenations of functionalized cyclopentenes (Smith et al., 2001).
Alkaline Thermochemical Degradation of Cellulose
Research on the alkaline thermochemical degradation of cellulose has identified a mixture of carboxylic acids, including hydroxy monocarboxylic and dicarboxylic acids, as by-products. This study provides insight into the technical utilization and potential applications of such acid mixtures in various fields (Niemelä, 2007).
Deamination of Alicyclic α-Aminoketones
The deamination process of α-aminocyclohexanones yielding cyclopentane carboxylic acids and related compounds has been explored, offering valuable information for the synthesis of cyclic compounds and understanding reaction mechanisms (Edwards & Lesage, 1963).
Host-Guest Complexation Studies
Investigations into the complexation of aromatic carboxylic acids by β-cyclodextrins have provided insights into the stability of host-guest complexes, influenced by the charge, hydrophobicity, and stereochemistry of both host and guest. This research is pivotal for understanding molecular interactions in aqueous solutions (Kean et al., 1999).
Properties
IUPAC Name |
(3S,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-7-4-6(9(14)15)5-8(7)13/h5,7-8,13H,4H2,1-3H3,(H,12,16)(H,14,15)/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLAXEIGOPKPIR-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=CC1O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC(=C[C@@H]1O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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